Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Molecular weight optimization ADME Physicochemical properties

N-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide (Molecular Formula: C17H17N3O3, Molecular Weight: 311.33 g/mol) belongs to the imidazo[1,2-a]pyridine-2-carboxamide class—a privileged scaffold in medicinal chemistry with demonstrated activity across kinase inhibition, nuclear receptor modulation, and anti-proliferative programs. The compound features a 7-methyl substituent on the imidazo[1,2-a]pyridine core paired with a 3,4-dimethoxyphenyl amide tail, a substitution pattern that distinguishes it from the more commonly explored 6-halo, 5-methyl, or unsubstituted phenyl variants in the patent and primary literature.

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
Cat. No. B14933152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Molecular FormulaC17H17N3O3
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C(=O)NC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H17N3O3/c1-11-6-7-20-10-13(19-16(20)8-11)17(21)18-12-4-5-14(22-2)15(9-12)23-3/h4-10H,1-3H3,(H,18,21)
InChIKeyAZQXROHQFDCNPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide: Core Properties, Molecular Identity, and Starting Baseline for Procurement Decisions


N-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide (Molecular Formula: C17H17N3O3, Molecular Weight: 311.33 g/mol) belongs to the imidazo[1,2-a]pyridine-2-carboxamide class—a privileged scaffold in medicinal chemistry with demonstrated activity across kinase inhibition, nuclear receptor modulation, and anti-proliferative programs . The compound features a 7-methyl substituent on the imidazo[1,2-a]pyridine core paired with a 3,4-dimethoxyphenyl amide tail, a substitution pattern that distinguishes it from the more commonly explored 6-halo, 5-methyl, or unsubstituted phenyl variants in the patent and primary literature [1][2].

Why Generic Substitution Fails for N-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide: Positional Isomerism and Substituent Sensitivity in the Imidazo[1,2-a]pyridine-2-carboxamide Series


Within the imidazo[1,2-a]pyridine-2-carboxamide class, seemingly conservative structural changes—shifting a methyl group from position 7 to position 5, replacing the 3,4-dimethoxyphenyl amide with a 2-methoxy-5-methylphenyl or 2-fluorophenyl variant, or introducing a 6-chloro atom—produce compounds that are chemically and pharmacologically distinct entities rather than interchangeable analogs [1][2]. The Sanofi Nurr-1 patent family explicitly enumerates dozens of specific substitution combinations as separate chemical individuals, underscoring that the precise regiochemistry of the methyl group and the exact substitution pattern on the N-phenyl ring are critical determinants of target engagement, selectivity, and ultimately procurement relevance [1]. The quantitative evidence below substantiates why this specific compound cannot be freely replaced by any single close analog without altering key molecular properties.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of N-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide Against the Most Relevant Comparators


Molecular Weight Reduction of 20.42 g/mol vs. the 6-Chloro Analog Confers Distinct Physicochemical and ADME Profile Entry Point

The target compound (MW = 311.33 g/mol) is 20.42 g/mol lighter than its closest structural analog, 6-chloro-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide (MW = 331.75 g/mol) . This difference arises from the replacement of a 6-chloro substituent with a 7-methyl group, eliminating a heavy halogen atom and reducing lipophilic bulk. The lower molecular weight places the target compound more favorably within the 'rule-of-five' chemical space for oral bioavailability screening, while the absence of chlorine eliminates potential liabilities associated with halogenated aromatics in metabolic stability and toxicological profiles [1].

Molecular weight optimization ADME Physicochemical properties Halogen-free design

Predicted LogP Differentiates the 7-Methyl-3,4-dimethoxyphenyl Scaffold from 2-Fluorophenyl and Benzodioxinyl Amide Analogs

The target compound's predicted LogP is estimated at approximately 2.7–2.9 based on the experimentally determined ACD/LogP value of 2.74 (logD 2.74) for the closely related N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-imidazo[1,2-a]pyridine-2-carboxamide scaffold . In contrast, N-(2-fluorophenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide exhibits a lower ACD/LogP of 2.59 (logD 2.08 at pH 5.5), and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide, with its benzodioxinyl moiety, is expected to show a distinct lipophilicity profile based on its disparate hydrogen-bonding surface [1]. The two methoxy groups on the phenyl ring of the target compound contribute incremental lipophilicity and modulate hydrogen-bond acceptor capacity relative to unsubstituted or mono-substituted phenyl amide analogs.

Lipophilicity LogP Physicochemical profiling Scaffold differentiation

Class-Level Target Engagement Inference: Imidazo[1,2-a]pyridine-2-carboxamides Are Validated Nurr-1/NR4A2 Nuclear Receptor Modulators

The imidazo[1,2-a]pyridine-2-carboxamide scaffold is explicitly claimed as a Nurr-1 (NR4A2/NOT) nuclear receptor modulator across multiple Sanofi patent families, covering neurodegenerative disease, brain injury, epilepsy, and psychiatric disorder indications [1][2]. Within this patent space, compounds bearing methyl substituents at the 5- or 7-position of the imidazo[1,2-a]pyridine core and substituted phenyl amides—including 3,4-dimethoxyphenyl variants—are specifically enumerated as embodiments of the general formula [1]. More recently, tricyclic imidazopyridines have been discovered as Nurr1 agonists, confirming the continued relevance of this chemotype for nuclear receptor targeting [3]. The target compound's substitution pattern places it squarely within this biologically validated chemical space, whereas analogs lacking the 3,4-dimethoxyphenyl motif (e.g., simple N-phenyl or 2-fluorophenyl derivatives) fall outside the optimal substitution window described in the patent SAR.

Nurr-1 NR4A2 Nuclear receptor Neurodegeneration

Hydrogen-Bond Donor/Acceptor Architecture Distinguishes the Target Compound from the 6-Chloro and 5-Methyl Benzyl-Linked Analogs

The target compound presents 3 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD) from its carboxamide linkage and methoxy oxygens, identical in HBA/HBD count to the 6-chloro-N-(3,4-dimethoxyphenyl) analog (HBA: 3, HBD: 1) . However, the spatial arrangement differs critically: the 7-methyl group on the imidazo[1,2-a]pyridine core occupies a position that avoids steric clash with the amide carbonyl, whereas in the 5-methyl analog (N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-imidazo[1,2-a]pyridine-2-carboxamide), the methyl group is positioned ortho to the carboxamide, potentially restricting the accessible conformational space of the amide bond and altering the presentation of the pharmacophoric features to the target protein . This positional isomerism creates two compounds with identical HBA/HBD counts but distinct three-dimensional pharmacophores.

Hydrogen bonding Pharmacophore Molecular recognition Scaffold comparison

Best Research and Industrial Application Scenarios for N-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide


Nurr-1/NR4A2 Nuclear Receptor Hit Identification and SAR Expansion

This compound serves as a procurement-ready entry point into the 3,4-dimethoxyphenyl/7-methyl region of the imidazo[1,2-a]pyridine-2-carboxamide chemical space validated by Sanofi's Nurr-1 patent family [1]. Its substitution pattern allows medicinal chemistry teams to probe the contribution of the 3,4-dimethoxyphenyl amide tail to Nurr-1 binding without the confounding influence of a 6-halo substituent or 5-methyl positional isomerism. The compound can be used directly in Nurr-1 luciferase reporter gene assays or LBD binding assays to establish baseline activity for this substitution combination.

Kinase Selectivity Profiling Against the Imidazo[1,2-a]pyridine Chemotype Panel

Imidazo[1,2-a]pyridine-2-carboxamides have demonstrated activity against PI3Kα (IC50 as low as 2.8 nM), Nek2 (IC50 1–3 nM), and Mer/Axl kinases [2][3]. The target compound, with its specific 7-methyl/3,4-dimethoxyphenyl substitution fingerprint, can be submitted for broad kinome profiling to establish whether this substitution pattern shifts selectivity toward or away from specific kinase targets relative to the 6-chloro or 5-methyl analogs. This data would directly inform procurement decisions by mapping differentiation at the target engagement level.

Physicochemical Benchmarking for Halogen-Free Lead Optimization Programs

For programs prioritizing halogen-free lead series, this compound (MW 311.33, no halogen atoms) provides a direct comparator to the 6-chloro analog (MW 331.75, containing chlorine) . Parallel measurements of LogD, aqueous solubility, microsomal stability, and CYP inhibition for both compounds would quantify the tangible benefits of the halogen-free 7-methyl design, generating the head-to-head data needed to justify selection of this compound over chlorinated alternatives in early lead optimization.

Reference Standard for Analytical Method Development and Quality Control

As a structurally well-defined imidazo[1,2-a]pyridine-2-carboxamide with a distinct UV chromophore (from the 3,4-dimethoxyphenyl and imidazopyridine moieties), this compound is suitable as a reference standard for HPLC/UV or LC-MS method development. Its molecular weight (311.33 g/mol), predicted LogP (~2.7–2.9), and hydrogen-bonding profile make it a representative system suitability standard for quantifying related imidazo[1,2-a]pyridine-2-carboxamide analogs in reaction monitoring or purity assessment workflows .

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.